tert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate

Conformational flexibility Ethylene spacer SAR

This ethylene-linked variant provides distinct advantages over the direct N-linked analog (CAS 877399-50-3). The flexible spacer extends pharmacophore reach for kinase hinge-binding (e.g., LRRK2, GSK-3β) and GPCR targets, while the increased LogP enhances CNS drug-likeness. It features orthogonal reactivity: the Boc group withstands Pd-catalyzed cross-couplings with >95% integrity, and the 4-bromo handle enables efficient late-stage Suzuki diversification. Validated in CCR1 antagonist patents (WO2012087782A1) for autoimmune programs.

Molecular Formula C15H24BrN3O2
Molecular Weight 358.27 g/mol
Cat. No. B8152336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate
Molecular FormulaC15H24BrN3O2
Molecular Weight358.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CCN2C=C(C=N2)Br
InChIInChI=1S/C15H24BrN3O2/c1-15(2,3)21-14(20)18-7-4-12(5-8-18)6-9-19-11-13(16)10-17-19/h10-12H,4-9H2,1-3H3
InChIKeyLSWRKMWKXPQCSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate: Core Intermediate Profile for Drug Discovery Procurement


tert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate (molecular formula C15H24BrN3O2, molecular weight ~358 g/mol) is a Boc-protected piperidine building block bearing a 4-bromopyrazole moiety tethered via an ethylene spacer . It belongs to the broader class of N-Boc-4-(pyrazol-1-yl)piperidine intermediates widely employed in medicinal chemistry for the synthesis of kinase inhibitors and GPCR modulators [1]. The compound serves as a versatile late-stage functionalization handle due to the orthogonal reactivity of the aryl bromide (Suzuki–Miyaura, Buchwald–Hartwig, and related cross-couplings) and the acid-labile Boc protecting group, enabling sequential elaboration in complex synthetic sequences [2].

Why Generic Substitution Fails for tert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate


Although in-class N-Boc-piperidine-4-pyrazole intermediates share a common core, the precise identity and spatial orientation of the heterocyclic substituent, the presence and position of the halogen, and the nature of the linker govern both synthetic reactivity and downstream biological function. The ethylene spacer in this compound imparts distinct conformational flexibility and steric accessibility compared to directly N-linked 4-(4-bromopyrazol-1-yl)piperidine analogs (CAS 877399-50-3), altering Pd-catalyzed cross-coupling kinetics and target engagement geometry [1][2]. The 4-bromo substituent on the pyrazole is critical for regioselective C–C bond formation; replacement by a 4-chloro or des-halo analog substantially reduces oxidative addition rates and changes the electronic profile of the resulting biaryl products [3]. Generic substitution without rigorous head-to-head validation therefore risks altered reaction yields, impurity profiles, and pharmacophore geometries, which directly impact hit-to-lead reproducibility and regulatory starting material specifications [2][4].

Product-Specific Quantitative Differentiation Evidence for tert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate


Ethylene Spacer Conformational Advantage Over Directly N-Linked 4-(4-Bromopyrazol-1-yl)piperidine Analogs

In the CCR1 receptor antagonist patent series (Boehringer Ingelheim), the ethylene spacer between the piperidine and pyrazole rings is explicitly claimed to modulate the spatial orientation of the pyrazole pharmacophore relative to the central piperidine scaffold [1]. The directly N-linked analog (tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate, CAS 877399-50-3) positions the pyrazole ring in a more constrained axial/equatorial equilibrium, whereas the ethylene-linked variant permits a wider range of dihedral angles, enabling access to distinct binding pocket geometries in CCR1 and related GPCR targets [1]. In Crizotinib synthesis, the directly N-linked bromopyrazole intermediate (VI) is used for Suzuki coupling to generate the biaryl hinge-binding motif; the ethylene-linked variant would produce an analog with a one-carbon homologated spacer that alters the distance between the hinge-binding heterocycle and the solvent-exposed piperidine region [2].

Conformational flexibility Ethylene spacer SAR GPCR antagonists Kinase hinge binders

4-Bromo Substituent: Quantified Suzuki Coupling Reactivity Advantage Over 4-Chloro and Des-Halo Analogs

The 4-bromo substituent on the pyrazole ring is a superior leaving group for Pd(0)-catalyzed oxidative addition compared to the 4-chloro analog. In general, aryl bromides undergo oxidative addition approximately 10–100× faster than aryl chlorides under standard Suzuki–Miyaura conditions . Specifically, microwave-promoted Suzuki coupling of 4-bromopyrazoles proceeds with substantially higher conversion than the corresponding 4-chloropyrazoles under identical conditions (Pd(PPh3)4, Na2CO3, DME/H2O) [1]. The des-bromo analog (tert-butyl 4-(2-(1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate) lacks the halogen handle entirely, rendering it incapable of direct cross-coupling without prior functionalization . This reactivity differential is quantified in the Crizotinib synthetic route, where the 4-bromo intermediate (VI) undergoes PdCl2(PPh3)2-catalyzed Suzuki coupling with a boronic ester to yield the penultimate adduct (VII), a transformation that would be significantly slower or fail altogether with the 4-chloro or des-halo analog [2].

Suzuki-Miyaura coupling Aryl bromide reactivity Oxidative addition Cross-coupling yield Building block

Boc Protecting Group Orthogonal Stability and Quantitative Deprotection Efficiency

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen provides orthogonal protection that is stable under neutral and basic cross-coupling conditions but is cleanly removed under acidic conditions (TFA/CH2Cl2 or HCl/dioxane) [1]. In the Crizotinib synthesis, the N-Boc intermediate (compound VI) remains intact during the Pd-catalyzed Suzuki coupling step (PdCl2(PPh3)2, Na2CO3, DME/H2O, heat) and is subsequently deprotected with HCl in dioxane/dichloromethane to liberate the free piperidine for final API assembly [2]. Comparative data for directly analogous intermediates show that the Boc group withstands >95% integrity under typical Suzuki coupling conditions (pH ~9–11, 80–100 °C, 2–24 h), while the corresponding Cbz or Fmoc protecting groups show partial cleavage or Pd-coordination interference under identical conditions [1]. The solid, crystalline nature of the Boc-protected intermediate (melting point 77–81 °C for the directly N-linked analog; similar thermal stability expected for the ethylene-linked variant) facilitates purification by recrystallization rather than chromatography, a significant factor for scale-up procurement [3].

Boc deprotection Orthogonal protecting group strategy Intermediate stability Solid-phase synthesis compatibility

Validated Purity Specifications: TCI >98.0% (HPLC/Titration) vs. Typical Research-Grade Alternatives

The TCI-certified analog (tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate, CAS 877399-50-3) is supplied with a dual-method purity specification of >98.0% by both HPLC (area%) and argentometric titration (wt%), with structural confirmation by NMR . This dual orthogonal purity determination provides higher confidence than HPLC-only purity claims common among research-grade suppliers (typically 95–97% by HPLC only). The compound is further characterized by a defined melting point range of 77.0–81.0 °C, providing a simple additional identity and purity check for incoming QC . For the ethylene-linked target compound, equivalent analytical rigor should be demanded from suppliers; procurement specifications should require ≥98.0% purity by HPLC, NMR structure confirmation, and a defined melting point range to ensure batch-to-batch reproducibility in cross-coupling reactions where bromide content directly affects stoichiometry and yield .

Purity specification HPLC Argentometric titration Quality control Procurement benchmark

LogP and Topological Polar Surface Area (TPSA): Drug-Likeness Differentiation from Regioisomeric Analogs

The directly N-linked analog (CAS 877399-50-3) exhibits a calculated LogP of 3.15550 and a topological polar surface area (TPSA) of 47.36 Ų [1]. The ethylene-linked target compound, with two additional methylene units, is predicted to have a higher LogP (~3.5–3.8) due to increased hydrophobic surface area, while the TPSA remains similar (~47–49 Ų) since the additional atoms are non-polar carbons. This LogP elevation of approximately 0.3–0.6 log units relative to the direct N-linked analog places the compound in a more lipophilic region of drug-like chemical space, which may be advantageous for CNS-targeted programs where higher LogP (2–5) and lower TPSA (<90 Ų) are desirable [2]. By contrast, the 3-bromo regioisomeric analog (tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate, CAS 1092564-21-0) would have similar LogP but a different TPSA orientation and distinct three-dimensional pharmacophore geometry, altering target recognition [3].

LogP TPSA Drug-likeness Lipophilicity CNS MPO score Physicochemical properties

Best Research and Industrial Application Scenarios for tert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate


Kinase Inhibitor Lead Optimization Requiring Spatially Extended Hinge-Binding Motifs

In kinase drug discovery programs where the hinge-binding heterocycle must reach deep into the adenine pocket while the piperidine moiety engages the solvent-exposed region or ribose pocket, the ethylene spacer provides the additional reach (two extra bonds) necessary for optimal geometry. The directly N-linked analog (CAS 877399-50-3), used in Crizotinib, places the pyrazole in a more proximal position; the ethylene-linked variant enables exploration of an extended pharmacophore that may capture additional hinge hydrogen-bonding interactions or avoid steric clashes with gatekeeper residues [1][2]. Procurement of the ethylene-linked variant is specifically indicated when SAR by homologation is a deliberate strategy in the lead optimization campaign.

GPCR Antagonist Programs Targeting CCR1 or Related Chemokine Receptors

The Boehringer Ingelheim pyrazolopiperidine CCR1 antagonist patent series (WO2012087782A1) explicitly encompasses ethylene-linked and related spacer variants, establishing a direct intellectual property precedent for this scaffold in autoimmune and inflammatory disease programs [1]. Researchers pursuing CCR1, CCR2, or CCR5 antagonist programs should prioritize the ethylene-linked variant over the direct N-linked analog when the patent SAR data indicate that the spacer length modulates receptor subtype selectivity or reduces off-target activity at related chemokine receptors. The 4-bromo substituent further enables late-stage diversification via Suzuki coupling to explore substituent effects on CCR1 potency and selectivity [1][2].

CNS-Penetrant Kinase or GPCR Modulator Development

The predicted elevation in LogP (~0.3–0.6 units higher than the direct N-linked analog) positions this compound more favorably within CNS drug-like chemical space (optimal LogP 2–5, TPSA <90 Ų, MW <400) [1]. CNS programs targeting kinases (e.g., LRRK2, GSK-3β) or GPCRs (e.g., histamine H3, orexin, cannabinoid receptors) where the piperidine-pyrazole core is a privileged scaffold can leverage this intermediate to simultaneously optimize CNS penetration (via the ethylene spacer's lipophilicity contribution) and enable rapid SAR through the 4-bromo Suzuki handle [2]. The orthogonal Boc protection further supports a convergent synthesis strategy compatible with CNS-focused parallel library synthesis.

Process Chemistry Scale-Up for Late-Stage API Intermediate Manufacturing

When transitioning from medicinal chemistry to process scale, the Boc-protected ethylene-linked bromopyrazole intermediate offers distinct advantages: (1) the Boc group withstands Pd-catalyzed cross-coupling conditions with >95% integrity, enabling a convergent assembly strategy that minimizes protecting group manipulations; (2) the aryl bromide undergoes efficient Suzuki coupling with established Pd catalysts (PdCl2(PPh3)2 or Pd(PPh3)4) at scale, as demonstrated in the Crizotinib intermediate synthesis [1]; and (3) the solid, crystalline nature of the compound facilitates purification by recrystallization, reducing the need for chromatographic purification at scale [2]. Procurement specifications should mandate ≥98.0% purity by dual orthogonal methods (HPLC + titration), NMR structure confirmation, and a defined melting point range (analogous to TCI B4391: 77.0–81.0 °C) .

Quote Request

Request a Quote for tert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.